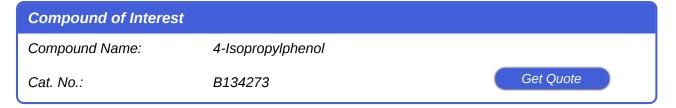


A Technical Guide to the Physicochemical Properties of 4-Isopropylphenol

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of **4-Isopropylphenol**, a key intermediate in various chemical syntheses. The data is presented in a clear, tabular format for ease of reference. Furthermore, this guide outlines the standard experimental methodologies employed for the determination of these critical physical properties and includes a logical workflow diagram for the physicochemical characterization of solid organic compounds.

Physicochemical Data of 4-Isopropylphenol

The melting and boiling points of **4-Isopropylphenol** are crucial parameters for its handling, purification, and application in synthetic chemistry. The following table summarizes the reported values from various sources.



Property	Value	Conditions
Melting Point	59-61 °C	
59-62 °C		-
60-64 °C	-	
61 °C	-	
62 °C	-	
62.3 °C	_	
Boiling Point	211-212 °C	_
212-213 °C	at 760 mmHg	_
222-223 °C	at 760 mmHg	_
228 °C	_	-
230 °C	-	
112-115 °C	at 12 mmHg	_
109 °C	at 10 mmHg	_

Experimental Protocols for Physical Property Determination

While the provided search results do not detail the specific experimental protocols used to determine the melting and boiling points of **4-Isopropylphenol** in the cited literature, standard methodologies for such determinations are well-established in organic chemistry.

Melting Point Determination:

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range. The most common laboratory methods for determining the melting point are:

• Capillary Method (Thiele Tube or Digital Melting Point Apparatus):



- Sample Preparation: A small amount of the finely powdered, dry sample is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a heating bath (e.g., a Thiele tube with mineral oil) or a digital melting point apparatus. A thermometer or a digital temperature sensor is positioned to accurately measure the temperature of the heating medium and the sample.
- Heating and Observation: The sample is heated at a steady, slow rate (typically 1-2 °C per minute) as the temperature approaches the expected melting point.
- Data Recording: The temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the last crystal disappears (the completion of melting) are recorded. This range is reported as the melting point.
- Differential Scanning Calorimetry (DSC):
 - Principle: DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.
 - Procedure: A small, weighed amount of the sample is placed in a sealed pan, and an empty sealed pan is used as a reference. Both pans are heated at a controlled rate.
 - Data Analysis: When the sample melts, it absorbs heat, resulting in an endothermic peak on the DSC thermogram. The onset temperature of this peak is typically reported as the melting point.

Boiling Point Determination:

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid and the liquid changes into a vapor.

Distillation Method:

Apparatus: A standard distillation apparatus is assembled, consisting of a distillation flask,
a condenser, a receiving flask, and a thermometer. The thermometer bulb should be



positioned so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

- Procedure: The sample is placed in the distillation flask with a few boiling chips to ensure smooth boiling. The sample is heated, and as it boils, the vapor rises, is condensed, and collects in the receiving flask.
- Data Recording: The temperature is recorded when the vapor is continuously condensing on the thermometer bulb, and there is a steady drop of condensate from the bulb. This temperature is the boiling point at the ambient atmospheric pressure.
- Micro Boiling Point Determination (Siwoloboff's Method):
 - Apparatus: A small amount of the liquid is placed in a fusion tube. A capillary tube, sealed at the top end, is inverted and placed into the liquid. The fusion tube is then attached to a thermometer and heated in a Thiele tube.
 - Procedure: As the sample is heated, the air trapped in the capillary tube expands and escapes as a stream of bubbles. The heat is then removed, and the liquid begins to cool.
 - Data Recording: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point. This occurs when the vapor pressure of the liquid equals the external pressure.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the determination of the physical properties of a solid organic compound like **4-Isopropylphenol**.

Physicochemical Characterization Workflow

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